molecular formula C9H7NO B2934278 2,3-Dihydrobenzofuran-6-carbonitrile CAS No. 1112184-64-1

2,3-Dihydrobenzofuran-6-carbonitrile

Cat. No.: B2934278
CAS No.: 1112184-64-1
M. Wt: 145.161
InChI Key: RJPOMXNJTKGVJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-6-carbonitrile (CAS 1112184-64-1) is a high-purity chemical compound offered with a specified purity of 98% . This derivative features a nitrile group at the 6-position of the 2,3-dihydrobenzofuran scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in numerous biologically active molecules . The 2,3-dihydrobenzofuran core is a common structure in various natural products and pharmaceuticals, exhibiting a range of biological activities including anti-HIV, antimalarial, and anticancer properties . As such, this carbonitrile derivative serves as a versatile and valuable building block in organic synthesis and drug discovery efforts. Researchers can leverage the reactivity of the nitrile group for further functionalization, making it an ideal intermediate for the construction of more complex molecules targeting therapeutic applications. Please handle this product with appropriate care. Safety information indicates that it may be harmful if swallowed and may cause skin and eye irritation . Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPOMXNJTKGVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112184-64-1
Record name 2,3-dihydro-1-benzofuran-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for the 2,3 Dihydrobenzofuran Core and Its Derivatives

Established Strategies for 2,3-Dihydrobenzofuran (B1216630) Skeleton Construction

The construction of the 2,3-dihydrobenzofuran skeleton has been a subject of intense research, leading to the development of several robust and elegant synthetic strategies. These methodologies can be broadly categorized into transition metal-catalyzed cyclizations, radical cyclization cascades, and oxidative cyclization protocols.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofurans, offering high efficiency, selectivity, and functional group tolerance. nih.gov Various transition metals, including palladium, rhodium, and copper, have been successfully employed in the construction of this important heterocyclic framework. nih.govrsc.org

Palladium catalysis stands at the forefront of synthetic strategies for 2,3-dihydrobenzofuran construction, with several named reactions and tandem processes being developed. rsc.org

The Heck reaction , a cornerstone of palladium catalysis, has been ingeniously applied to the synthesis of 2,3-dihydrobenzofurans. A notable example involves a highly regio- and stereoselective Pd-catalyzed cascade reaction of allenoate adducts. rsc.orgrsc.orgnih.gov This methodology utilizes readily available starting materials to construct highly functionalized 2,3-dihydrobenzofurans. rsc.orgrsc.org The reaction proceeds through an elimination/intermolecular Heck coupling/intramolecular allylation cascade, demonstrating the versatility of palladium catalysis in orchestrating complex transformations. rsc.orgrsc.org

The Tsuji-Trost reaction , another powerful palladium-catalyzed transformation, involves the allylic substitution of a substrate containing a leaving group in the allylic position. wikipedia.orgorganic-chemistry.org This reaction proceeds via the formation of a π-allyl palladium complex, which is then attacked by a nucleophile. wikipedia.org A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with various 1,3-dienes has been developed to provide chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org

Tandem cyclization/Suzuki-coupling reactions have also been employed to access 2,3-dihydrobenzofuran derivatives. These processes often involve an initial palladium-catalyzed cyclization to form the dihydrobenzofuran ring, followed by a subsequent Suzuki coupling to introduce further molecular diversity.

A new Pd-catalyzed alkene carboalkoxylation strategy for the preparation of 2,3-dihydrobenzofurans has been described. This method effects the coupling of readily available 2-allylphenol (B1664045) derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields and diastereoselectivities. nih.gov

Catalyst/LigandReactantsProductYield (%)Diastereomeric Ratio (dr)
Pd(OAc)₂ / P(o-tol)₃2-allylphenol, Aryl triflate2-Arylmethyl-3-methyl-2,3-dihydrobenzofuranGood5:1 to >20:1
Pd/TY-Phoso-bromophenol, 1,3-dieneChiral substituted 2,3-dihydrobenzofuranHighN/A (Excellent ee)
Pd₂(dba)₃ / dppfBenzofuran-2-ylmethyl acetate (B1210297), Nitrogen nucleophiles2-Substituted benzofuransHigh to ExcellentN/A
[Pd(η³-C₃H₅)Cl]₂ / XPhosBenzofuran-2-ylmethyl acetate, S, O, C-nucleophiles2-Substituted benzofuransHigh to ExcellentN/A

Rhodium catalysis has proven to be a powerful strategy for the synthesis of 2,3-dihydrobenzofurans, particularly through C-H activation and carbooxygenation pathways. mdpi.com These methods offer a step-economic approach to forming the heterocyclic core. nih.gov

A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. organic-chemistry.org This redox-neutral [3+2] annulation demonstrates excellent chemoselectivity and broad substrate compatibility. organic-chemistry.org Similarly, a Rh(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates has been developed to yield 3-alkylidene dihydrobenzofuran derivatives via a C–H functionalization/cascade cyclization process. acs.org This transformation proceeds under mild conditions and results in the formation of three new bonds in a single step. acs.org

The enantioselective synthesis of 2,3-dihydrobenzofurans has also been achieved through a sequence involving a rhodium-catalyzed enantioselective intermolecular C-H insertion. nih.govacs.org

CatalystReactantsProductYield (%)
[RhCpCl₂]₂N-phenoxyacetamide, 1,3-dieneSubstituted 2,3-dihydrobenzofuranGood
[RhCpCl₂]₂N-phenoxyacetamide, Propargyl carbonate3-Alkylidene dihydrobenzofuranModerate to High
Rh₂(S-DOSP)₄Aryl diazoacetate, Alkene2,3-Dihydrobenzofuran precursorHigh (Enantioselective)

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of 2,3-dihydrobenzofurans. rsc.org Intramolecular C-O coupling reactions are a particularly prominent strategy.

An enantioselective approach for the construction of chiral dihydrobenzofurans has been developed through a copper-catalyzed desymmetrization strategy. nih.gov This method utilizes a chiral cyclic 1,2-diamine ligand and is compatible with a broad range of substrates, affording products with chiral tertiary or quaternary carbon centers in high yields and excellent enantioselectivities. nih.gov

Furthermore, a copper-catalyzed decarboxylative intramolecular C–O coupling reaction has been established. rsc.org This one-pot synthesis allows for the preparation of 2-arylbenzofurans from 3-arylcoumarins in the presence of cupric chloride and 1,10-phenanthroline (B135089) under aerobic conditions. rsc.org

Catalyst/LigandReactantsProductYield (%)Enantiomeric Excess (ee)
CuI / Chiral diamineProchiral diol with aryl halideChiral 2,3-dihydrobenzofuranHighGood to Excellent
CuCl₂ / 1,10-Phenanthroline3-Arylcoumarin2-Arylbenzofuran26-84N/A

Radical Cyclization Cascades

Radical cyclization reactions provide a powerful and complementary approach to the synthesis of the 2,3-dihydrobenzofuran core. rsc.org These reactions often proceed under mild conditions and can be initiated by various methods, including visible light photoredox catalysis. rsc.org

A metal-free, visible-light-mediated protocol for the synthesis of highly substituted indolines and 2,3-dihydrobenzofurans has been developed. rsc.org This method utilizes tris(trimethylsilyl)silane (B43935) to promote an intramolecular reductive cyclization of substrates like 1-(allyloxy)-2-iodobenzene, proceeding through the formation of an electron-donor-acceptor (EDA) complex. rsc.org The synthesis of complex benzofurylethylamine derivatives has also been achieved through a unique radical cyclization cascade mechanism initiated by single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov

Initiator/MediatorReactantsProductYield (%)
Visible light / TTMSS1-(allyloxy)-2-iodobenzene2,3-DihydrobenzofuranGood to Excellent
SET from 2-azaallyl anion2-iodo aryl allenyl etherBenzofurylethylamine derivativeGood

Oxidative Cyclization Protocols

Oxidative cyclization represents another important strategy for the construction of the 2,3-dihydrobenzofuran skeleton. nih.gov These reactions typically involve the oxidation of a phenol (B47542) derivative to generate a reactive intermediate that undergoes subsequent cyclization.

Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been shown to produce a library of benzofuran (B130515) compounds. nih.govsemanticscholar.org Depending on the substitution pattern of the phenol precursor, either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans can be synthesized with excellent regioselectivity. nih.govsemanticscholar.org A one-pot oxidation/cyclization procedure between para-aminophenol derivatives and an azadiene has also been reported for the synthesis of variously substituted 2,3-dihydrobenzofurans. researchgate.net

Catalyst/OxidantReactantsProduct
Pd(OAc)₂ / Cu(OAc)₂Phenol, Alkenylcarboxylic acid2-Alkyl-3-methylene-2,3-dihydrobenzofuran or 2,3-Dialkylbenzofuran
N/A (One-pot)p-Aminophenol derivative, Azadiene5-Substituted 2,3-dihydrobenzofuran

Oxyselenocyclization under Visible Light

A sustainable and mild approach for the synthesis of 2,3-dihydrobenzofuran derivatives involves the oxyselenocyclization of 2-allylphenols mediated by visible light. mdpi.comscilit.com This method utilizes a simple I₂/SnCl₂ promoter system and blue LED irradiation to activate the cyclization process. mdpi.com The reaction proceeds under open-air conditions at room temperature and demonstrates good tolerance for a variety of functional groups on the aromatic ring of the 2-allylphenol, affording the desired 2,3-dihydrobenzofuran products in good to excellent yields. mdpi.com

The proposed mechanism involves the formation of an electrophilic selenium species which reacts with the alkene moiety of the 2-allylphenol to form a seleniranium ion intermediate. Subsequent intramolecular nucleophilic attack by the phenolic oxygen leads to the formation of the dihydrobenzofuran ring. researchgate.net This methodology has been shown to be scalable, with gram-scale synthesis proceeding efficiently. mdpi.com

Formal [4+1] Annulation Reactions

Formal [4+1] annulation reactions represent a powerful strategy for the construction of the 2,3-dihydrobenzofuran skeleton. This approach typically involves the reaction of an in situ generated ortho-quinone methide (o-QM) with a one-carbon component.

One such method involves the reaction of propargylamines with benzoyl sulfonium (B1226848) salts, which proceeds through an in situ generated o-QM intermediate followed by a [4+1] annulation with a sulfur ylide. nih.gov This catalyst-free reaction offers moderate to excellent yields and remarkable diastereoselectivity for the synthesis of 2,3-dihydrobenzofurans substituted at the C3 position. nih.gov Another variation utilizes the reaction of para-quinone methides with sulfonium salts to afford trans-disubstituted-2,3-dihydrobenzofurans in good to excellent yields under very mild conditions. rsc.org

Furthermore, a highly enantio- and diastereoselective [4+1] annulation has been developed between in situ generated ammonium (B1175870) ylides and o-QMs. nih.gov The stereoselectivity of this reaction is controlled by the use of a chiral leaving group on the ammonium salt, such as a Cinchona alkaloid. nih.gov This method provides access to a variety of chiral 2,3-dihydrobenzofuran derivatives. nih.gov

Regioselective Synthesis of Substituted 2,3-Dihydrobenzofurans

The regioselective synthesis of substituted 2,3-dihydrobenzofurans is crucial for accessing specific isomers for various applications. Several methodologies have been developed to control the regioselectivity of the cyclization reaction.

For instance, a fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org This reaction proceeds via the generation of an o-quinone methide, followed by a Michael addition of various nucleophiles and subsequent intramolecular cyclization. organic-chemistry.org

Transition metal-catalyzed reactions also offer excellent regiocontrol. A palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides chiral substituted 2,3-dihydrobenzofurans with high regio- and enantiocontrol. organic-chemistry.org

Approaches for Introducing and Modifying the Carbonitrile Group at the C-6 Position

The introduction of a carbonitrile group at the C-6 position of the 2,3-dihydrobenzofuran ring can be accomplished either by starting with a precursor already containing the nitrile functionality or by derivatizing a pre-formed 2,3-dihydrobenzofuran core.

Precursor-Based Synthesis and Functional Group Transformations

A direct approach to 2,3-dihydrobenzofuran-6-carbonitrile involves the cyclization of a suitably substituted phenolic precursor. A key starting material for this strategy is 3-hydroxybenzonitrile. nih.govresearchgate.net Through a sequence of iodination and de-iodination, 3-hydroxy-4-iodobenzonitrile (B2736896) can be prepared. nih.gov This intermediate can then undergo reactions, such as Sonogashira coupling followed by heteroannulation, to construct the benzofuran ring system, which can subsequently be reduced to the 2,3-dihydrobenzofuran. nih.gov

Alternatively, a precursor such as 4-hydroxy-3-allylbenzonitrile can be envisioned as a substrate for intramolecular cyclization reactions, such as the oxyselenocyclization described in section 2.1.4, to directly form the this compound core.

Derivatization from 2,3-Dihydrobenzofuran-6-carboxylic Acid

An alternative strategy involves the conversion of a pre-existing functional group at the C-6 position into a carbonitrile. A common precursor for this transformation is 2,3-dihydrobenzofuran-6-carboxylic acid. The conversion of a carboxylic acid to a nitrile is a standard multi-step procedure in organic synthesis.

First, the carboxylic acid is converted to the corresponding primary amide, 2,3-dihydrobenzofuran-6-carboxamide (B11789023). This can be achieved through various methods, such as activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by treatment with ammonia (B1221849), or by converting the carboxylic acid to an acid chloride and subsequent reaction with ammonia. The resulting 2,3-dihydrobenzofuran-6-carboxamide is then subjected to a dehydration reaction to yield the target this compound. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). This approach has been noted for the synthesis of the analogous benzo[b]furan-6-carbonitrile. nih.gov

Asymmetric Synthesis and Stereocontrol in 2,3-Dihydrobenzofuran Architectures

The development of asymmetric methods to control the stereochemistry at the C2 and C3 positions of the 2,3-dihydrobenzofuran ring is of significant interest.

Catalytic asymmetric [3+2] cyclization reactions of phenols or quinones with alkenes have emerged as a powerful tool for the enantioselective synthesis of 2,3-dihydrobenzofurans. researchgate.net Chiral phosphoric acids have been successfully employed as catalysts in these reactions, affording highly enantioenriched products. researchgate.net

A biocatalytic approach using engineered myoglobins has been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity. rochester.edu

Furthermore, stereodivergent synthesis allows for the selective formation of either syn- or anti-diastereomers from a common starting material by judicious choice of an organocatalyst. For example, the intramolecular Michael addition/lactonization of enone acids can be catalyzed by either (S)-(-)-tetramisole hydrochloride to yield syn-dihydrobenzofurans or by a cinchona alkaloid-derived catalyst to favor the anti-diastereomers, both with high enantioselectivity. nih.gov

Silver-catalyzed asymmetric synthesis has also been reported, where the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines in the presence of a chiral catalyst leads to the diastereoselective formation of 2,3-dihydrobenzofurans. nih.gov

Sustainable and Efficient Synthetic Protocols for 2,3-Dihydrobenzofuran Analogues

Recent research has unveiled a variety of innovative and sustainable strategies for the synthesis of 2,3-dihydrobenzofuran and its derivatives. These methods prioritize mild reaction conditions, energy efficiency, and the reduction of hazardous waste, offering significant advantages over classical synthetic approaches.

Photocatalytic and Visible-Light-Mediated Syntheses

Visible light, as an abundant and renewable energy source, has been harnessed to drive the synthesis of 2,3-dihydrobenzofurans under mild conditions. One such approach involves the oxidative [3+2] cycloaddition of phenols and alkenes. scilit.com This method utilizes a visible-light-activated transition metal photocatalyst in conjunction with a benign terminal oxidant like ammonium persulfate, offering a modular route to a wide range of dihydrobenzofuran natural products. scilit.com

Another sustainable strategy employs visible light to mediate the intramolecular oxychalcogen cyclization of 2-allylphenol derivatives with various dichalcogenides. mdpi.com This protocol is noteworthy for its operational simplicity and its alignment with green chemistry principles, as it proceeds under mild conditions without the need for a dedicated photocatalyst. mdpi.com The reaction is promoted by a simple iodine/tin(II) chloride system and blue LED irradiation, tolerating a variety of functional groups and providing good to excellent yields of the desired 2,3-dihydrobenzofuran chalcogenides. mdpi.com

Multicomponent cascade reactions mediated by visible light have also been developed for the synthesis of more complex dihydrobenzofuran derivatives. For instance, the condensation of N-allylbromodifluoroacetamides, terminal alkynes, and DABCO·(SO₂)₂ can furnish difluoroamidosulfonylated dihydrobenzofurans. nih.gov

Transition-Metal-Free Synthetic Protocols

Eliminating the need for transition metals, which can be costly and pose toxicity concerns, represents a significant advancement in sustainable synthesis. Several transition-metal-free methods for constructing the 2,3-dihydrobenzofuran skeleton have been reported.

Brønsted acids, such as trifluoromethanesulfonic acid (TfOH) and polyphosphoric acid (PPA), have been employed to catalyze the synthesis of 2,3-dihydrobenzofuran derivatives. nih.gov TfOH catalyzes the [4+1] annulation of p-quinone methides with α-aryl diazoacetates to yield derivatives with a quaternary carbon center. nih.gov PPA mediates the cyclization of ortho-allyl/prenyl phenols through the activation of the phenolic oxygen. nih.gov

Iodine-catalyzed protocols also offer an economical and green alternative. The reaction of chalcones and isobutyraldehyde (B47883) in the presence of a catalytic amount of iodine at ambient conditions can produce dihydrobenzofuran motifs in good yields with a broad functional group tolerance. nih.gov

Furthermore, base-mediated procedures have been developed. For example, the [4+1] cyclization of 2-hydroxylimides with trimethylsulfoxonium (B8643921) iodide in the presence of sodium hydride provides access to 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields. nih.gov

Efficient Transition-Metal-Catalyzed Syntheses

While the focus is shifting towards metal-free approaches, transition-metal catalysis remains a powerful tool for efficient synthesis, especially when using catalytic amounts of the metal and designing atom-economical reactions.

Palladium-catalyzed reactions have been extensively explored. For instance, the oxidative annulation between phenols and alkenylcarboxylic acids can produce 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity. nih.govsemanticscholar.org A notable example is the reaction of 4-cyanophenol with 8-nonenoic acid, which yields the corresponding 3-methylene-2,3-dihydrobenzofuran (B12527950) derivative. semanticscholar.org Palladium catalysis has also been utilized in tandem cyclization/cyanation reactions, where an allylic ether of an o-halophenol is treated with palladium acetate in the presence of K₄Fe(CN)₆ as a cyanide source to form a 3,3-disubstituted dihydrobenzofuran with a cyanomethyl substituent at the C3 position. ucl.ac.uk

Rhodium catalysis is another efficient method, often proceeding under mild conditions with high yields. nih.gov Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans through a redox-neutral [3+2] annulation. organic-chemistry.org

The following table provides a comparative overview of various sustainable and efficient synthetic protocols for 2,3-dihydrobenzofuran analogues, highlighting the diversity of approaches and their respective conditions and outcomes.

MethodStarting MaterialsCatalyst/ReagentSolventConditionsProductYield (%)Reference
Visible-Light-Mediated Oxychalcogenation2-Allylphenol, Diphenyl diselenideI₂/SnCl₂-Blue LED, rt, 24 h2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran95 mdpi.com
Iodine-Catalyzed CyclizationChalcone (B49325), IsobutyraldehydeI₂ (cat.)-AmbientSubstituted 2,3-dihydrobenzofuran67 nih.gov
Brønsted Acid-Catalyzed Annulationp-Quinone methide, α-Aryl diazoacetateTfOH (cat.)--2,3-Dihydrobenzofuran with quaternary C center- nih.gov
Palladium-Catalyzed Oxidative Annulation4-Cyanophenol, 8-Nonenoic acidPd(OAc)₂, 1,10-phenanthroline, Cu(OAc)₂ClCH₂CH₂Cl130 °C, 24 h, O₂6-Cyano-3-methylene-2-pentyl-2,3-dihydrobenzofuran- semanticscholar.org
Rhodium-Catalyzed C-H ActivationN-Phenoxyacetamide, 1,3-Diene[RhCp*Cl₂]₂--Substituted 2,3-dihydrobenzofuran- organic-chemistry.org
Base-Mediated [4+1] Cyclization2-Hydroxylimide, Trimethylsulfoxonium iodideNaH--3-Amino-2,3-dihydrobenzofuran50-94 nih.gov

While a specific sustainable synthesis for this compound is not explicitly detailed in the reviewed literature, the principles and methodologies described for its analogues provide a clear roadmap for its potential synthesis. For instance, a palladium-catalyzed oxidative annulation using 4-cyanophenol as a starting material has been shown to be effective for producing a 6-cyano-substituted 2,3-dihydrobenzofuran derivative. semanticscholar.org Analogously, the synthesis of 6-cyano-2,2-dimethyl-2-H-1-benzopyran has been achieved through the condensation of 4-cyanophenol with 1,1-diethoxy-3-methyl-2-butene (B154476) using recyclable heteropolyacid catalysts, demonstrating a green approach to a related cyano-substituted heterocycle. researchgate.net These examples strongly suggest that the sustainable and efficient synthesis of this compound is an achievable goal by adapting the existing innovative protocols.

Chemical Reactivity and Derivatization of 2,3 Dihydrobenzofuran 6 Carbonitrile

Transformations of the Carbonitrile Functional Group

The carbonitrile (or cyanide) group is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amines, and ketones. These transformations typically involve reactions such as hydrolysis, reduction, or nucleophilic addition.

Hydrolysis to Carboxylic Acid Derivatives

The carbonitrile group can be hydrolyzed to yield a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product. weebly.comlibretexts.org

Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org The nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org The final products are 2,3-dihydrobenzofuran-6-carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.uklibretexts.org The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group. weebly.com This process initially forms the sodium salt of the carboxylic acid (sodium 2,3-dihydrobenzofuran-6-carboxylate) and releases ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. libretexts.org

Table 1: Hydrolysis of 2,3-Dihydrobenzofuran-6-carbonitrile
Reaction ConditionReagentsIntermediateFinal Product
Acidic HydrolysisH₂O, HCl (aq), Heat2,3-Dihydrobenzofuran-6-carboxamide (B11789023)2,3-Dihydrobenzofuran-6-carboxylic acid
Alkaline Hydrolysis1. NaOH (aq), Heat 2. H₃O⁺Sodium 2,3-dihydrobenzofuran-6-carboxylate2,3-Dihydrobenzofuran-6-carboxylic acid

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine, specifically a (aminomethyl) group. This is a common transformation in organic synthesis for producing amines. studymind.co.uk One of the most effective methods for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether, followed by an aqueous workup. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond, which, after protonation, yields (2,3-dihydrobenzofuran-6-yl)methanamine. libretexts.org

Another widely used method is catalytic hydrogenation. dundee.ac.uk This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Common catalysts for this reaction include Raney nickel, platinum, or palladium on carbon. libretexts.orgdundee.ac.uk This method is often considered "greener" as it avoids the use of metal hydride reagents.

Table 2: Reduction of this compound
MethodReagentsProduct
Hydride Reduction1. LiAlH₄ in ether 2. H₂O workup(2,3-Dihydrobenzofuran-6-yl)methanamine
Catalytic HydrogenationH₂, Raney Ni (or Pd/C, PtO₂)(2,3-Dihydrobenzofuran-6-yl)methanamine

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li). libretexts.org This reaction provides a powerful method for forming new carbon-carbon bonds and synthesizing ketones.

When this compound is treated with a Grignard reagent, the nucleophilic alkyl or aryl group attacks the nitrile carbon, breaking one of the pi bonds. This forms a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic aqueous workup replaces the nitrogen with a carbonyl oxygen, yielding a ketone. youtube.com For example, reacting this compound with methylmagnesium bromide would produce 1-(2,3-dihydrobenzofuran-6-yl)ethan-1-one after hydrolysis.

Reactions Involving the Dihydrofuran Ring and Benzene (B151609) Moiety

The fused ring system of this compound also possesses distinct sites of reactivity. The benzene ring can undergo electrophilic aromatic substitution, while the dihydrofuran ring can be subjected to modifications like oxidation or ring-opening.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. lecturio.com The position of substitution is directed by the existing substituents on the ring. In this compound, there are two directing groups: the dihydrofuran ring (specifically the ether oxygen) and the carbonitrile group.

The Dihydrofuran Moiety: The ether oxygen atom is an activating group because its lone pairs of electrons can be donated into the benzene ring through resonance. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. In this molecule, these positions are C7, C5, and C4.

The Carbonitrile Group: The nitrile group is a deactivating group due to its electron-withdrawing nature. It is a meta-director, directing incoming electrophiles to the C4 position.

The activating, ortho, para-directing effect of the ether oxygen is generally dominant over the deactivating, meta-directing effect of the nitrile. Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to occur primarily at the C7, C5, and C4 positions, which are activated by the dihydrofuran ring. masterorganicchemistry.comlibretexts.org

Table 3: Predicted Electrophilic Aromatic Substitution Products
ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄7-Nitro-2,3-dihydrobenzofuran-6-carbonitrile and other isomers (5-nitro, 4-nitro)
BrominationBr₂, FeBr₃7-Bromo-2,3-dihydrobenzofuran-6-carbonitrile and other isomers (5-bromo, 4-bromo)
Friedel-Crafts AcylationRCOCl, AlCl₃7-Acyl-2,3-dihydrobenzofuran-6-carbonitrile and other isomers (5-acyl, 4-acyl)

Modification of the Dihydrofuran Ring (e.g., oxidation, ring-opening)

The dihydrofuran portion of the molecule also presents opportunities for chemical modification. The C2 carbon is a benzylic position, which is often susceptible to oxidation. Treatment with suitable oxidizing agents could potentially introduce a carbonyl group at this position to form a lactone derivative.

Furthermore, the ether linkage in the dihydrofuran ring can be cleaved under harsh conditions. Strong acids, for instance, can protonate the ether oxygen, making the C-O bonds susceptible to nucleophilic attack, which could lead to ring-opening. While stable under normal conditions, specialized reagents or reaction conditions, such as those involving strong Lewis acids, have been shown to facilitate the ring-opening of related dihydrofuran structures. mdpi.com Photooxygenation is another reaction known to occur on the double bond of benzofurans, suggesting that the dihydrofuran ring might be susceptible to certain forms of oxidation, potentially leading to ring cleavage. researchgate.net

Rational Design and Synthesis of Novel this compound Analogs for Structure-Activity Relationship (SAR) Studies

The 2,3-dihydrobenzofuran (B1216630) scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds. acs.orgnih.govresearchgate.net The rational design of analogs based on the this compound core involves a systematic approach to modify its structure to explore and optimize interactions with biological targets. Structure-Activity Relationship (SAR) studies are crucial in this process, guiding the synthesis of new derivatives with improved potency, selectivity, and other pharmacological properties. nih.govresearchgate.net

Strategic Diversification through Substituent Variations

Strategic diversification of the this compound scaffold is key to understanding its SAR. This involves introducing a variety of substituents at different positions on the dihydrobenzofuran ring system to probe the chemical space around the core structure. The primary goal is to identify which modifications lead to enhanced biological activity.

Key positions for substitution on the this compound core include:

C2 and C3 positions: The dihydrofuran ring contains two sp3-hybridized carbons, C2 and C3, which are common sites for introducing diversity. Modifications here can significantly impact the molecule's three-dimensional shape (stereochemistry), which is often critical for biological activity. cnr.it

Aromatic Ring (Positions 4, 5, and 7): In addition to the existing nitrile group at C6, other positions on the benzene ring can be substituted. Halogen atoms (e.g., bromine, chlorine, fluorine), for instance, have been shown to significantly increase the anticancer activities of benzofuran (B130515) derivatives, likely by forming halogen bonds that improve binding affinity to target molecules. nih.gov

Research on related dihydrobenzofuran structures has shown that even small changes can lead to significant differences in biological effect. For example, in a series of dihydrobenzofuran derivatives developed as GPR119 agonists, optimization of substituents on the dihydrobenzofuran ring was a key part of evolving the initial lead compound into potent modulators. nih.gov The introduction of various alkyl and aryl groups at the C2 and C3 positions can be achieved through various synthetic methodologies, including transition metal-catalyzed reactions. nih.gov

The table below illustrates potential diversification points on the this compound scaffold and the rationale for these modifications based on general SAR principles for this class of compounds.

Position for SubstitutionType of SubstituentRationale for VariationPotential Impact on Activity
C2 Alkyl, Aryl, HeteroarylTo explore steric and electronic effects within the target's binding pocket.Can influence potency and selectivity. acs.org
C3 Hydroxyl, Amine, CarboxamideTo introduce hydrogen bond donors/acceptors.May enhance binding affinity and specificity. organic-chemistry.org
C4 Halogens (F, Cl, Br), MethoxyTo modulate electronic properties and metabolic stability.Can improve cell permeability and target engagement. nih.gov
C5 Alkyl, HalogenTo probe for additional binding interactions.Could increase potency or alter the selectivity profile.
C7 Halogens, Small alkyl groupsTo fine-tune the overall lipophilicity and electronic nature of the aromatic ring.May affect pharmacokinetic properties.

This table is illustrative and based on general principles of medicinal chemistry and SAR studies on related benzofuran scaffolds.

Development of Compound Libraries for Biological Screening

The synthesis of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of compounds against biological targets. The 2,3-dihydrobenzofuran scaffold is well-suited for the creation of such libraries due to the availability of diverse synthetic methods and commercially available building blocks. acs.orgnih.gov

The development of a compound library based on this compound would follow a diversity-oriented synthesis approach. This strategy aims to create a collection of structurally diverse molecules from a common core. Efficient synthetic protocols have been developed for preparing libraries based on the 2,3-dihydrobenzofuran scaffold using building blocks like salicylaldehydes, aryl boronic acids or halides, and various amines. acs.orgnih.gov These methods allow for systematic variation in the physicochemical properties of the resulting compounds. nih.gov

A study focused on creating libraries of 2-aryl-2,3-dihydrobenzofuran-3-carboxamides successfully produced 54 lead-like compounds designed for biological screening. acs.org Similarly, 2,3-dihydrobenzofurans have been used as a chemical platform to design small compound libraries for identifying potential inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1. nih.gov This approach combines computational methods like molecular docking with chemical synthesis to rationally design the library members. nih.gov

The general workflow for developing and screening a this compound library is outlined below.

StepDescriptionKey Methodologies
1. Scaffold Synthesis Preparation of the core this compound structure.This can be achieved through multi-step synthesis, potentially starting from precursors like 3-hydroxybenzonitrile. researchgate.netnih.gov
2. Building Block Selection A diverse set of chemical reagents (e.g., boronic acids, amines, halides) is selected to introduce variations at specific positions.Selection is based on desired physicochemical properties (e.g., size, polarity, charge) to maximize library diversity. acs.org
3. Combinatorial Synthesis The core scaffold is reacted with the selected building blocks in a systematic, often automated, fashion.Parallel synthesis techniques are commonly employed to generate a large number of distinct compounds efficiently. nih.gov
4. Purification & Characterization Each compound in the library is purified and its structure is confirmed.Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used.
5. Biological Screening The library of compounds is tested for activity against one or more biological targets.High-throughput screening (HTS) assays are used to identify "hits" – compounds that show desired activity.
6. Hit-to-Lead Optimization The structures of the initial hits are further modified to improve their properties, guided by SAR data.Iterative cycles of chemical synthesis and biological testing are performed. nih.gov

This table outlines a generalized process for the development and screening of a chemical library.

Through these systematic processes of rational design, strategic diversification, and library synthesis, novel analogs of this compound can be developed and evaluated, paving the way for the discovery of new chemical entities with potential therapeutic applications.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydrobenzofuran 6 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering profound insights into molecular behavior at the electronic level. For molecules within the benzofuran (B130515) class, these methods are routinely used to build a comprehensive profile of their properties.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. cuny.eduaip.org This method is frequently employed to determine the optimized geometry and electronic structure of 2,3-dihydrobenzofuran (B1216630) derivatives. researchgate.netmaterialsciencejournal.org Calculations are typically performed using functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to ensure reliable results. researchgate.netbhu.ac.inresearchgate.net

Through DFT, the ground-state optimized geometry of 2,3-Dihydrobenzofuran-6-carbonitrile can be determined, providing precise data on bond lengths, bond angles, and dihedral angles. For instance, in studies of similar structures like (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT has been used to analyze the geometric parameters, confirming the non-planar nature of the dihydrofuran ring and the planarity of the aromatic portions. materialsciencejournal.orgbhu.ac.in This structural information is fundamental for understanding the molecule's stability and its interactions with other molecules.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Dihydrobenzofuran Scaffold Note: This data is illustrative for a related dihydrobenzofuran structure and not specific to the 6-carbonitrile derivative.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-O (furan ring)~1.37 Å
Bond LengthC-C (furan ring)~1.51 Å
Bond LengthC=C (benzene ring)~1.39 Å
Bond LengthC≡N (nitrile group)~1.15 Å
Bond AngleC-O-C (furan ring)~109°
Bond AngleC-C-N (nitrile group)~178°

Data extrapolated from computational studies on analogous benzofuran structures.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.govscribd.com

The energy of the HOMO is related to the ionization potential and signifies the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO energy relates to the electron affinity and indicates the ability to accept electrons, highlighting regions prone to nucleophilic attack. nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net For 2,3-dihydrobenzofuran derivatives, DFT calculations are used to visualize the distribution of these orbitals and compute their energy levels. researchgate.netbhu.ac.in

Molecular Electrostatic Potential (MESP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wolfram.comuni-muenchen.de The MESP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are attractive to electrophiles or nucleophiles. mdpi.com

The map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. scribd.com

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. scribd.com

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, the MESP map would be expected to show a significant negative potential (red) around the nitrogen atom of the nitrile group and the oxygen atom of the dihydrofuran ring, due to the high electronegativity and lone pairs of these atoms. bhu.ac.inresearchgate.net These areas represent the primary sites for interaction with electrophiles or for forming hydrogen bonds. Positive potential (blue) would likely be localized around the hydrogen atoms of the benzene (B151609) and dihydrofuran rings. bhu.ac.in

Key global reactivity descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the ability of a species to accept electrons. These parameters are invaluable for comparing the reactivity of different derivatives within the 2,3-dihydrobenzofuran family. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors and Their Significance

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = μ² / (2η)Propensity of the molecule to act as an electrophile.

Computational methods can accurately predict various spectroscopic properties, which is essential for structural elucidation and for complementing experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. This helps in understanding the electronic transitions between molecular orbitals.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net For this compound, theoretical IR spectra would show characteristic peaks corresponding to the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O stretching vibrations of the ether linkage, and various C-H and C=C stretching and bending modes from the aromatic and aliphatic rings. Comparing theoretical and experimental spectra can confirm the molecular structure. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to predict the chemical shifts (¹H and ¹³C) of a molecule. nmrdb.orgnmrdb.org These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of the atoms within the this compound structure.

Molecular Modeling and Dynamics Simulations

Beyond the properties of the isolated molecule, computational chemistry explores how this compound interacts with its environment, particularly with biological macromolecules. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govacs.org

Molecular docking simulations are used to predict the preferred binding orientation of a ligand (like a dihydrobenzofuran derivative) within the active site of a protein. These simulations score the different poses to estimate the binding affinity, helping to identify potential drug candidates. nih.gov For example, various derivatives of the 2,3-dihydrobenzofuran core have been studied as potential inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic movements of the system over time, providing insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex. While specific MD studies on this compound are not prominent in the literature, the techniques are broadly applicable to understand its potential biological activity.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interactions between a ligand, such as a 2,3-dihydrobenzofuran derivative, and a biological target, typically a protein. By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net

In studies involving the broader class of 2,3-dihydrobenzofuran derivatives, molecular docking has been successfully applied to predict their binding modes with various enzymes and receptors. For instance, derivatives have been docked into the active sites of targets like microsomal prostaglandin E2 synthase-1 (mPGES-1) and cannabinoid receptor 2 (CB2) to understand their inhibitory potential. nih.govnih.gov These studies often reveal that specific substitutions on the dihydrobenzofuran ring system can significantly influence the binding affinity and selectivity. mdpi.com For example, docking studies on 2,3-dihydrobenzofuran-2-carboxylates have shown binding energies ranging from -6.0 kcal/mol to -7.5 kcal/mol, indicating potentially strong interactions with microbial proteins. researchgate.net

Table 1: Representative Molecular Docking Data for 2,3-Dihydrobenzofuran Derivatives

Target Protein Derivative Type Predicted Binding Energy (kcal/mol) Key Interacting Residues
Cannabinoid Receptor 2 (CB2) N-alkyl-isatin acylhydrazone derivatives Not explicitly stated in provided text Not explicitly stated in provided text
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) General 2,3-dihydrobenzofuran derivatives Not explicitly stated in provided text Not explicitly stated in provided text
Microbial Proteins 2,3-Dihydrobenzofuran-2-carboxylates -6.0 to -7.5 Not explicitly stated in provided text
Epidermal Growth Factor Receptor (EGFR) Benzofuran-1,2,3-triazole hybrids -7.9 to -10.2 Not explicitly stated in provided text

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-biomolecule complex over time. researchgate.net These simulations provide insights into the stability of the predicted binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction.

For benzofuran-1,2,3-triazole hybrids targeting the epidermal growth factor receptor (EGFR), MD simulations have been used to confirm the stability of the interactions observed in docking studies. nih.gov The simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are crucial for a comprehensive understanding of the binding mechanism. These computational studies help to validate the initial docking predictions and provide a more realistic representation of the molecular interactions in a dynamic environment.

Ligand-Steered Modeling for Binding Mode Prediction

Ligand-steered modeling is a computational approach that is particularly useful when there is limited structural information available for the target protein. nih.gov This method utilizes the known binding information of existing ligands to guide the docking of new compounds and to refine the model of the binding site.

In the context of 2,3-dihydro-1-benzofuran derivatives designed as cannabinoid receptor 2 (CB2) agonists, ligand-steered modeling has been instrumental in predicting their binding modes. nih.gov This approach considers the flexibility of both the ligand and the receptor, allowing for a more accurate depiction of the induced-fit effects that can occur upon ligand binding. The successful application of this method has aided in the design of novel derivatives with improved potency and selectivity. nih.gov

In Silico Assessment for Research Applications

Computational tools are also vital for the early-stage assessment of a compound's potential as a research tool or a therapeutic lead. These in silico methods can predict various properties of a molecule, helping to prioritize compounds for synthesis and experimental testing.

Prediction of Binding Affinities and Pharmacological Potency

The prediction of binding affinity is a key goal of computational chemistry in drug discovery. researchgate.net Molecular docking programs provide a scoring function that estimates the binding free energy of the ligand-protein complex, with lower scores generally indicating a higher binding affinity. researchgate.net For instance, docking scores for benzofuran-1,2,3-triazole hybrids against EGFR have been reported in the range of -7.9 to -10.2 kcal/mol, suggesting strong binding potential. nih.gov

While these scores are approximations, they are valuable for ranking compounds within a series and for identifying key structural features that contribute to binding. It is important to note that a binding affinity of more than -6.0 kcal/mol is often considered to indicate a strong interaction between the ligand and the target receptor. researchgate.net

Table 2: Predicted Binding Affinities for Related Benzofuran Derivatives

Compound Class Target Predicted Binding Affinity (Docking Score in kcal/mol)
2,3-Dihydrobenzofuran-2-carboxylates Microbial Proteins -6.0 to -7.5
Benzofuran-1,2,3-triazole hybrids EGFR -7.9 to -10.2

Computational Approaches to Drug-Likeness Assessment (excluding ADMET interpretation for human use)

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely candidate for a drug. nih.gov Computational models are widely used to assess drug-likeness based on a compound's structural features. researchgate.net These assessments often involve evaluating compliance with established guidelines, such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. f1000research.com

For various benzofuran derivatives, in silico tools have been used to predict their drug-likeness profiles. researchgate.net These computational evaluations help to identify compounds that are more likely to possess favorable pharmacokinetic properties, which is a critical consideration in the early stages of research and development. researchgate.netnih.gov

Preclinical Biological Activities and Mechanistic Studies of 2,3 Dihydrobenzofuran 6 Carbonitrile Analogs

Antineoplastic and Anticancer Activities in Cell Models

Analogs of 2,3-dihydrobenzofuran (B1216630) have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against various human cancer cell lines. researchgate.net These compounds exert their anticancer activity through multiple mechanisms, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, and interference with key cellular signaling pathways.

The cytotoxic potential of benzofuran (B130515) and dihydrobenzofuran derivatives has been evaluated against a broad spectrum of human cancer cell lines. For instance, fluorinated dihydrobenzofuran derivatives have demonstrated significant anticancer effects in the human colorectal adenocarcinoma cell line HCT116. nih.gov One study on a newly synthesized chalcone (B49325) derivative containing a benzofuran moiety reported potent cytotoxic activity against human lung (A549, H1299) and colon cancer cells (HCT116, HT29), with IC50 values in the low micromolar range. ejmo.org Specifically, the IC50 value for HCT116 cells was determined to be 2.85 µM. ejmo.org

Furthermore, broader screenings have confirmed the activity of related compounds against a panel of cancer cell lines. While specific data for 2,3-dihydrobenzofuran-6-carbonitrile is not always detailed, the general class of compounds shows activity against renal cancer (ACHN), colon cancer (HCT15, HCT116), non-small cell lung cancer (NCI-H23), and prostate cancer (PC-3). nih.gov The antiproliferative effects of certain benzofuran-2-acetic methyl ester derivatives were observed in human estrogen receptor-alpha positive (MCF-7, T47D) and triple-negative MDA-MB-231 (MM231) breast cancer cells. nih.gov Another study highlighted that newly synthesized cyanobenzofuran derivatives exhibited broad-spectrum activity against HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cell lines. semanticscholar.org

Compound ClassCell LineCancer TypeReported Activity (IC50)Reference
Fluorinated Dihydrobenzofuran DerivativesHCT116Colorectal AdenocarcinomaInhibited proliferation by ~70% nih.gov
Benzofuran Chalcone DerivativeHCT116Colon Cancer2.85 µM ejmo.org
Benzofuran Chalcone DerivativeA549Lung Cancer3.5 µM ejmo.org
Benzofuran Chalcone DerivativeH1299Lung Cancer3.8 µM ejmo.org
Benzofuran Chalcone DerivativeHT29Colon Cancer3.1 µM ejmo.org
Cyanobenzofuran DerivativesHCT-116Colon Cancer8.81-13.85 µM semanticscholar.org
Benzofuran-2-acetic methyl ester derivativesMDA-MB-231 (MM231)Breast CancerSignificant growth inhibition nih.gov

The antiproliferative effects of 2,3-dihydrobenzofuran analogs are often linked to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.com A synthetic derivative of benzofuran lignan (B3055560), known as Benfur, was shown to induce apoptosis in p53-positive cells. nih.gov Flow cytometry analysis revealed that this compound caused a G2/M arrest in the cell cycle of Jurkat T-cells in a dose- and time-dependent manner. nih.gov

Similarly, other benzofuran derivatives have been found to trigger apoptosis through various cellular events. Studies have shown they can increase the cleavage of poly (ADP-ribose) polymerase (PARP) and alter the Bax/Bcl-2 ratio, which are key markers of apoptosis. nih.gov Fluorinated benzofuran derivatives were reported to inhibit the expression of the anti-apoptotic protein Bcl-2 and cause concentration-dependent cleavage of PARP-1, leading to significant DNA fragmentation. nih.gov Some cyanobenzofuran derivatives were also demonstrated to induce apoptosis and arrest the cell cycle at the G2/M phase, with a notable increase in caspase-3 levels, a critical executioner caspase in the apoptotic pathway. semanticscholar.org Further research on a novel dihydrobenzofuro[4,5-b] nih.govscielo.brnaphthyridin-6-one derivative, MHY-449, confirmed its ability to induce both cell cycle arrest and apoptosis in human lung cancer cells. researchgate.net

A key mechanism underlying the anticancer and anti-inflammatory effects of benzofuran analogs is the modulation of critical cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection and cellular processes like proliferation and survival. researchgate.net Its aberrant activation is a hallmark of many cancers.

Research has demonstrated that a synthetic benzofuran lignan derivative, Benfur, can inhibit the DNA binding activity of NF-κB. nih.gov This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit. nih.gov This action suggests that the IκBα kinase complex (IKK), which phosphorylates IκBα, may be a direct target. nih.gov The inhibition of NF-κB-dependent gene expression contributes to the observed cell death in cancer cells. nih.gov

The potent and diverse biological activities of the benzofuran and 2,3-dihydrobenzofuran scaffolds have positioned them as valuable lead structures in the development of new anticancer agents. nih.govnih.gov Their synthetic accessibility allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net

The ability of these compounds to induce apoptosis and modulate key signaling pathways like NF-κB makes them attractive candidates for further preclinical and clinical development. nih.govnih.gov For example, caged 2,3,3a,7a-tetrahydro-3,6-methanobenzofuran-7(6H)-ones, simplified analogs of the natural product Gambogic acid, were found to retain apoptosis-inducing activity, highlighting the core scaffold's importance and potential for developing simplified, yet potent, anticancer drugs. nih.gov The consistent demonstration of significant cytotoxic activity against a range of human cancer cell lines underscores the potential of this class of compounds to yield effective chemotherapeutic agents. researchgate.net

Antimicrobial Activities (In Vitro and Preclinical Models)

In addition to their anticancer properties, derivatives of the benzofuran and dihydrobenzofuran core have been investigated for their antimicrobial activities. These compounds have shown efficacy against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Studies have shown that synthetic analogs derived from the related dibenzofuran (B1670420) scaffold possess inhibitory activity against various bacteria. iosrjournals.org Evaluations of dibenzofuran derivatives have demonstrated antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhi. iosrjournals.org

While direct studies on this compound are limited, the broader class of flavonoids and related phenolic compounds, which share structural motifs with benzofuran derivatives, are known to possess antibacterial properties. nih.gov For example, natural organic compounds like thymol (B1683141) and carvacrol (B1668589) have shown significant inhibitory activity against E. coli and Salmonella Typhimurium. nih.gov The general findings support the potential for developing benzofuran-based compounds as novel antibacterial agents to combat a range of pathogenic bacteria. scielo.br

Antifungal Efficacy (e.g., against Aspergillus niger, Candida albicans)

The benzofuran and dihydrobenzofuran cores are integral to various natural and synthetic compounds exhibiting antimicrobial properties. nih.gov While specific studies on this compound analogs are limited in the available literature, the broader class of benzofuran derivatives has demonstrated notable antifungal effects.

Natural benzofurans, such as ailanthoidol, have been shown to possess antifungal activity. nih.gov Synthetic derivatives have also been developed and tested. For instance, certain coumarin (B35378) hybrid molecules incorporating a 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) moiety have shown good antifungal activity against Aspergillus niger and Candida albicans when compared to the standard drug fluconazole. mdpi.com In another study, a hybrid of curcumin (B1669340) and a 1,2,3-triazole showed promising efficacy against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) value of 8 µg/mL. mdpi.com The antifungal properties of carvacrol, a phenolic monoterpenoid, have been well-documented against various Candida species, including C. albicans, as well as fungal strains like Aspergillus niger. mdpi.com

These findings suggest that the benzofuran scaffold is a promising platform for the development of new antifungal agents. The mechanism often involves the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes. Further investigation is warranted to explore the specific efficacy of this compound analogs against pathogenic fungi like Aspergillus niger and Candida albicans.

Anti-inflammatory and Immunomodulatory Effects (In Vitro and Preclinical Models)

Analogs of 2,3-dihydrobenzofuran have emerged as potent anti-inflammatory agents in a variety of preclinical models. Their mechanism of action often involves the targeted suppression of key inflammatory pathways and the modulation of immune cell responses, particularly in macrophages.

Inhibition of Inflammatory Mediators (e.g., nitric oxide, cyclooxygenase-2, interleukin-6, chemokine (C-C) ligand 2, prostaglandin (B15479496) E2)

Research has demonstrated that fluorinated benzofuran and 2,3-dihydrobenzofuran derivatives can effectively suppress inflammation stimulated by lipopolysaccharide (LPS) in macrophage cell lines. nih.gov These compounds act by inhibiting the expression of critical inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov This inhibition leads to a subsequent decrease in the secretion of several key inflammatory mediators. nih.gov

In one study, six different fluorinated benzofuran and dihydrobenzofuran compounds showed significant anti-inflammatory effects. nih.gov The inhibitory concentration (IC50) values for these derivatives highlight their potency in reducing the levels of major inflammatory molecules. nih.gov

Inflammatory MediatorIC50 Value Range (µM)
Interleukin-6 (IL-6)1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Nitric Oxide (NO)2.4 - 5.2
Prostaglandin E2 (PGE2)1.1 - 20.5

This direct inhibition of a range of pro-inflammatory cytokines, chemokines, and other signaling molecules underscores the significant potential of this class of compounds in managing inflammatory conditions. nih.govmdpi.com

Modulation of Macrophage Responses and Activity

Macrophages are central to the inflammatory process, and their modulation is a key therapeutic strategy. The anti-inflammatory effects of 2,3-dihydrobenzofuran analogs are closely linked to their ability to alter macrophage activity. nih.gov In preclinical studies using LPS-treated macrophages, these compounds were shown to suppress the production of inflammatory mediators that are characteristic of a pro-inflammatory macrophage phenotype. nih.govresearchgate.net

By inhibiting the expression of COX-2 and NOS2 and consequently reducing the secretion of PGE2, NO, IL-6, and CCL2, these derivatives effectively dampen the inflammatory response orchestrated by macrophages. nih.gov This modulation shifts the cellular environment away from a pro-inflammatory state, suggesting a potential role for these compounds in diseases characterized by excessive macrophage-driven inflammation.

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A more specific and targeted mechanism for the anti-inflammatory action of 2,3-dihydrobenzofuran analogs is the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.govnih.gov This enzyme is a key player in the inflammatory cascade, as it is the terminal synthase responsible for producing prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.gov Targeting mPGES-1 is considered a promising therapeutic strategy because it allows for the specific blockage of PGE2 production without affecting other prostaglandins (B1171923) that may have protective physiological roles. nih.govuky.edu

The 2,3-dihydrobenzofuran scaffold has been identified as a novel platform for designing potent mPGES-1 inhibitors. nih.govnih.gov Through a combination of molecular docking and biochemical assays, specific 2,3-dihydrobenzofuran derivatives have been identified as lead compounds. For example, two such compounds demonstrated inhibitory activity against mPGES-1 in the low micromolar range, with IC50 values of approximately 2 µM. nih.gov This activity was comparable to that of MK-886, a known inhibitor. nih.gov These findings establish that 2,3-dihydrobenzofuran derivatives are suitable bio-inspired lead compounds for developing a new generation of selective mPGES-1 inhibitors. nih.gov

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathology of numerous diseases. nih.govmdpi.com Benzofuran and dihydrobenzofuran derivatives have demonstrated significant potential as antioxidants in several preclinical models.

One study investigating novel benzofuran-2-carboxamide (B1298429) derivatives found that certain analogs exhibited appreciable antioxidant activity. nih.gov The most potent compound in this series demonstrated a 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. nih.gov This activity was attributed to the presence of an electron-donating hydroxyl (-OH) group, which enhanced its radical scavenging capabilities. nih.gov Furthermore, these derivatives significantly attenuated NMDA-induced ROS generation in cultured neurons, with the most active compound showing the strongest inhibition. nih.gov

Another line of research focused on 3,3-disubstituted-3H-benzofuran-2-one derivatives as modulators of oxidative stress in a cellular model of neurodegeneration. mdpi.com These compounds displayed potent antioxidant properties by reducing intracellular ROS levels and protecting cells from catechol-induced death. mdpi.com A key mechanism identified was the ability of these molecules to boost the expression of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system, particularly under conditions of oxidative stress. mdpi.com

Compound ClassActivity MeasuredKey FindingsReference
Benzofuran-2-carboxamide derivative (1j)Lipid Peroxidation (LPO) Inhibition62% inhibition at 100 µM nih.gov
Benzofuran-2-carboxamide derivative (1j)DPPH Radical Scavenging23.5% inhibition at 100 µM nih.gov
Benzofuran-2-carboxamide derivativesNMDA-induced ROS generationSignificant attenuation of ROS nih.gov
3H-benzofuran-2-one derivative (Compound 9)Cell death from oxidative stressProtected cells, reducing death from 64.2% to 31.85% mdpi.com
3H-benzofuran-2-one derivativesHO-1 ExpressionInduced HO-1 mRNA and protein levels mdpi.com

These studies collectively indicate that the 2,3-dihydrobenzofuran scaffold and its related structures are effective in combating oxidative stress through multiple mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defenses. nih.govmdpi.com

Free Radical Scavenging Activity (e.g., DPPH assay)

The antioxidant potential of benzofuran and its derivatives, including the 2,3-dihydrobenzofuran scaffold, has been a subject of significant scientific inquiry. nih.govijpsonline.com The structural characteristics of these compounds, particularly the presence of hydroxyl groups, contribute to their ability to scavenge free radicals. mdpi.com The transformation of a chroman skeleton, found in antioxidants like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. ijpsonline.com

A common method to evaluate this free radical scavenging ability is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. mdpi.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a change in color, which can be quantified spectrophotometrically. mdpi.com Studies on various benzofuran derivatives have demonstrated their capacity to inhibit DPPH radical formation. For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown an inhibition rate of 23.5% on DPPH radical formation at a concentration of 100 μM. nih.gov

The synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives and their subsequent evaluation using the DPPH assay has provided further insights. mdpi.comnih.gov The antioxidant capacity is influenced by the substitution pattern on the benzofuran ring system. mdpi.com Specifically, the presence of a hydroxyl group at the C-7 position and a strong electron-withdrawing group at the C-3 position are considered essential structural features for notable antioxidant activity. mdpi.com

Below is a data table summarizing the antioxidant activity of a representative benzofuran derivative.

CompoundAssayConcentration (μM)% Inhibition
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativeDPPH10023.5

Interactions with Oxidative Stress-Related Enzymes (e.g., superoxide (B77818) dismutase, catalase)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathologies. nih.gov Key enzymatic defenses against oxidative stress include superoxide dismutase (SOD) and catalase (CAT). nih.govnih.gov SODs catalyze the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while CAT facilitates the decomposition of hydrogen peroxide into water and oxygen. nih.govnih.gov

While direct studies on this compound analogs' interactions with SOD and CAT are not extensively detailed in the provided context, the broader class of benzofuran derivatives has been investigated for its antioxidant properties, which are mechanistically linked to the modulation of such enzymatic pathways. nih.govijpsonline.com Synthetic compounds, often referred to as SOD and CAT mimics, have been developed to supplement the activity of these enzymes when cellular defenses are overwhelmed. nih.gov The effectiveness of these mimics depends on their catalytic activity, stability, and ability to penetrate cells. nih.gov

The evaluation of SOD and CAT activity can be performed using various methods, including zymography, which allows for the visualization of enzyme activity in polyacrylamide gels. researchgate.net Such techniques are crucial for identifying and characterizing the different isoforms of these enzymes. researchgate.net The antioxidant effect of a compound can be assessed by measuring its intrinsic SOD and CAT-like activities or its ability to enhance the activity of the native enzymes. nih.gov

Antiprotozoal Activities (In Vitro and Preclinical Models)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with clinical manifestations ranging from cutaneous to visceral forms. researchgate.netnih.gov The limitations and toxicity of current treatments necessitate the search for new therapeutic agents. researchgate.netunito.it Dihydrobenzofuran derivatives have emerged as a promising class of compounds with demonstrated anti-leishmanial activity. researchgate.netnih.gov

In vitro studies have shown that 2,3-dihydrobenzofuran neolignans can inhibit the growth of both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania amazonensis. researchgate.net One study reported that a 2,3-dihydrobenzofuran compound was active against L. amazonensis promastigotes with a 50% inhibitory concentration (IC50) of 1.042 μM and against amastigotes with an IC50 of 1.43 μM. researchgate.net

Further research into trans-2-phenyl-2,3-dihydrobenzofurans has expanded the scope of their potential application to include Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov A series of these compounds displayed high potency, with IC50 values below 2 μmol/L. nih.gov The investigation of structure-activity relationships (SAR) is crucial in optimizing the efficacy and selectivity of these compounds against the parasite while minimizing cytotoxicity to mammalian cells. nih.gov

The following table presents the in vitro anti-leishmanial activity of a representative 2,3-dihydrobenzofuran compound.

CompoundLeishmania SpeciesParasite StageIC50 (μM)
2,3-dihydrobenzofuranL. amazonensisPromastigote1.042
2,3-dihydrobenzofuranL. amazonensisAmastigote1.43

The intracellular amastigote form of Leishmania resides and replicates within macrophages. researchgate.net Therefore, compounds that can modulate macrophage function to eliminate the parasite are of significant therapeutic interest. The anti-leishmanial activity of 2,3-dihydrobenzofuran has been linked to the activation of macrophage effector mechanisms. researchgate.net

Treatment of macrophages with 2,3-dihydrobenzofuran has been shown to increase both phagocytic and lysosomal activities. researchgate.net Phagocytosis is the process by which macrophages engulf pathogens, and enhanced lysosomal activity is critical for the subsequent destruction of these internalized parasites. nih.govnih.gov Furthermore, the treatment has been associated with an increase in nitrite (B80452) levels, suggesting the production of nitric oxide (NO), a key molecule in the microbicidal activity of macrophages. researchgate.net

These findings indicate that the anti-leishmanial effect of 2,3-dihydrobenzofuran derivatives may not only be due to direct toxicity to the parasite but also mediated by the stimulation of the host's immune response, specifically the killing capacity of infected macrophages. researchgate.net

Other Investigated Biological Activities

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system and peripheral tissues. scilit.comnih.govmdpi.com Unlike the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 activation is not associated with such effects. mdpi.com This makes the CB2 receptor an attractive therapeutic target for various conditions, including neuropathic pain and inflammatory diseases. nih.govnih.gov

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective CB2 receptor agonists. scilit.comnih.govnih.gov These compounds were developed in an effort to improve the drug-like properties of earlier series of CB2 agonists. nih.gov The 2,3-dihydro-1-benzofuran scaffold was envisioned to mimic the structure of previously identified potent agonists. nih.gov

Binding studies have confirmed the high affinity and selectivity of these analogs for the CB2 receptor. For example, the compound MDA7 was identified as a highly selective CB2 agonist. nih.gov Further investigation revealed that the S enantiomer of MDA7, compound MDA104, was the active enantiomer. nih.gov Other derivatives, such as MDA42 and MDA39, were found to be the most potent at the CB2 receptor. nih.gov Preclinical studies in a model of neuropathic pain demonstrated that MDA42 exhibited significant activity. nih.gov

The table below summarizes the binding affinities of selected 2,3-dihydrobenzofuran derivatives for cannabinoid receptors.

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1/CB2 Selectivity Ratio
O-32231155 ± 66.814.7 ± 1.579

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

Recent research has identified novel 2,3-dihydrobenzofuran derivatives as potent inhibitors of PARP-1, an enzyme crucial for DNA repair and a key target in cancer therapy. nih.govnih.gov A structure-based design strategy led to the synthesis and evaluation of substituted 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives. nih.gov

An initial lead compound, a 2,3-dihydrobenzofuran-7-carboxamide derivative, demonstrated moderate PARP-1 inhibitory activity with an IC50 value of 9.45 μM. nih.govacs.org To explore the structure-activity relationship (SAR) and improve potency, an alternative core, 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide, was designed, which had an initial IC50 of 16.2 μM. nih.govacs.org

Extensive modifications at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one scaffold revealed that substituted benzylidene derivatives were particularly effective. A significant 30-fold improvement in potency was achieved with a 3',4'-dihydroxybenzylidene substitution, yielding an IC50 value of 0.531 μM. nih.gov Further enhancements were observed when various heterocycles were attached to the 4'-hydroxyl or 4'-amino group of the benzylidene moiety. nih.gov This led to the discovery of compounds with PARP-1 inhibitory activity in the nanomolar range, with the most potent analogs exhibiting IC50 values as low as 0.079 μM. nih.govfigshare.com

Crystallographic studies of three of these inhibitors bound to a multidomain PARP-1 structure have provided valuable insights for the further development of this class of inhibitors. nih.govnih.gov One of the potent compounds demonstrated selective cytotoxicity in BRCA2-deficient cells, highlighting the potential of these analogs for targeted cancer therapy. nih.govacs.org

Table 1: PARP-1 Inhibitory Activity of Selected 2,3-Dihydrobenzofuran Analogs

CompoundCore StructureSubstitution at 2-positionPARP-1 IC50 (μM)
3 2,3-Dihydrobenzofuran-7-carboxamide-9.45
36 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide-16.2
58 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide3',4'-Dihydroxybenzylidene0.531
66 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
68 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
70 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
72 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718
73 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamideHeterocycle-substituted benzylidene0.079 - 0.718

Data sourced from the Journal of Medicinal Chemistry, 2014. nih.gov

Neuroprotective Potential

The benzofuran and 2,3-dihydrobenzofuran scaffolds are considered promising frameworks for the development of neuroprotective agents, particularly for neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov Studies have shown that substitutions at various positions on the benzofuran ring can lead to compounds with significant neuroactivity. nih.gov

One area of investigation has been the development of benzofuran-containing selenium compounds. A specific analog, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov This compound combines the known antioxidant properties of the benzofuran core with the ability of organoselenium to modulate oxidative stress and neuroinflammation. nih.gov In vitro studies have also shown that selanyl-2,3-dihydrobenzofurans can effectively inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in the pathology of Alzheimer's disease, with TFSeB being the most potent in the series. nih.gov

Furthermore, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. nih.gov Several of these compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells. nih.gov One of the most potent derivatives exhibited neuroprotective effects comparable to the well-known NMDA antagonist, memantine. nih.gov The mechanism of action for these compounds is believed to involve anti-excitotoxic, reactive oxygen species (ROS) scavenging, and antioxidant activities. nih.gov

The neuroprotective mechanisms of natural compounds, which often feature heterocyclic structures similar to dihydrobenzofuran, are frequently attributed to their ability to inhibit or scavenge excess free radicals generated during oxidative stress in nerve cells. researchgate.net

Table 2: Investigated Neuroprotective Activities of Benzofuran and 2,3-Dihydrobenzofuran Analogs

Compound ClassInvestigated Model/TargetObserved EffectsPotential Mechanism of Action
Selanyl-2,3-dihydrobenzofurans (e.g., TFSeB)Mouse model of Alzheimer's Disease; in vitro MAO-B inhibitionNeuroprotection, inhibition of cerebral MAO-B activityAntioxidant properties, modulation of oxidative stress and neuroinflammation
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesPrimary cultured rat cortical cells (NMDA-induced excitotoxicity)Protection against excitotoxic neuronal cell damageAnti-excitotoxic, ROS scavenging, antioxidant activities

Advanced Research Applications and Future Directions for 2,3 Dihydrobenzofuran 6 Carbonitrile

Role as Privileged Structures and Chemical Scaffolds for Novel Agent Development

The 2,3-dihydrobenzofuran (B1216630) nucleus is widely recognized as a "privileged structure" in drug discovery. nih.gov This concept refers to molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, serving as a versatile starting point for the design of new therapeutic agents. nih.gov The inherent structural and stereochemical properties of the 2,3-dihydrobenzofuran scaffold make it an ideal candidate for constructing complex organic frameworks and developing novel pharmaceutical agents. nih.gov

Researchers have successfully utilized this scaffold as a chemical platform to design and synthesize small compound libraries aimed at identifying new bioactive molecules. nih.gov For instance, derivatives of this structure have been investigated as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov By modifying the core structure, scientists have developed potent and selective agonists for the cannabinoid receptor 2 (CB2), which is an emerging target for treating neuropathic pain. rsc.org The versatility of the scaffold allows for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This has led to the identification of numerous derivatives with promising biological profiles, including anti-inflammatory, anticancer, and neurotropic activities. nih.govrsc.orgrsc.org

Derivative ClassTargetTherapeutic PotentialReference
Dihydrobenzofuran AnalogsmPGES-1Anti-inflammatory, Anticancer nih.gov
N-Alkyl-isatin AcylhydrazonesCannabinoid Receptor 2 (CB2)Neuropathic Pain rsc.org
Fluorinated DihydrobenzofuransCOX-1/COX-2, IL-6, NOAnti-inflammatory, Anticancer rsc.org

Applications in Material Science and Polymer Chemistry

While the 2,3-dihydrobenzofuran scaffold is predominantly explored in medicinal chemistry, its unique electronic and structural properties suggest potential applications in material science and polymer chemistry. The related aromatic benzofuran (B130515) and furan (B31954) scaffolds have been incorporated into π-conjugated systems for use in organic electronics. researchgate.net These materials are valued as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Furan-containing polymers, in particular, are gaining attention as they can be derived from sustainable biomass sources. mdpi.comacs.org

The application of the 2,3-dihydrobenzofuran moiety itself is a more nascent field. However, recent research has demonstrated the utility of dimethyl-dihydrobenzofuran derivatives as effective electron-blocking layer (EBL) materials in highly efficient and long-lasting blue fluorescent OLEDs. researchgate.net The high triplet energy levels and thermal stability of these materials contribute to enhanced device performance and longevity. researchgate.net Although specific applications for 2,3-Dihydrobenzofuran-6-carbonitrile in this domain are not yet widely reported, the demonstrated success of its parent scaffold suggests a promising avenue for future research. The development of novel polymers incorporating the 2,3-dihydrobenzofuran unit could lead to materials with unique optical, electronic, and physical properties.

Diversity-Oriented Synthesis and Combinatorial Chemistry for Compound Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, which is essential for identifying novel biological probes and drug leads. The 2,3-dihydrobenzofuran scaffold is an excellent platform for DOS due to its synthetic tractability and the ability to introduce multiple points of diversity. mdpi.comnih.gov

Efficient synthetic protocols have been developed for the preparation of compound libraries based on both benzofuran and 2,3-dihydrobenzofuran cores. diva-portal.orgmdpi.comnih.gov These methods often employ commercially available building blocks like salicylaldehydes, aryl boronic acids or halides, and various amines to generate a wide range of analogs. mdpi.comnih.gov Statistical molecular design can be applied to select building block combinations that ensure broad coverage of physicochemical properties, such as molecular weight and lipophilicity (cLogP). diva-portal.orgmdpi.com This approach allows for the creation of lead-like libraries with well-defined structural variations, facilitating the systematic exploration of structure-activity relationships. researchgate.netmdpi.com The flexibility of these synthetic routes enables the generation of topographically distinct libraries, including flat benzofurans as well as cis- and trans-substituted 2,3-dihydrobenzofurans, thereby expanding the three-dimensional chemical space explored. organic-chemistry.org

Bioinspired Design Principles for New Chemical Entities

Nature is a rich source of complex molecules with potent biological activities, and many natural products feature the 2,3-dihydrobenzofuran skeleton. researchgate.netresearchgate.net These naturally occurring compounds, such as (+)-Conocarpan, (+)-Decursivine, and Ailanthoidol, exhibit a range of activities including antifungal, antimalarial, anticancer, and antiviral properties. researchgate.netrsc.org The structural and stereochemical complexity of these molecules provides a blueprint for bioinspired design.

By using natural products as a starting point, medicinal chemists can design and synthesize novel analogs with improved drug-like properties. The 2,3-dihydrobenzofuran scaffold has been proposed as a bioinspired lead structure for developing a new generation of mPGES-1 inhibitors. nih.gov This approach involves identifying a low-affinity natural product and using its core structure as a template to design a library of new compounds with potentially enhanced activity and selectivity. nih.gov The synthesis of natural products containing this core has been a significant focus of research, leading to the development of numerous synthetic strategies that can also be applied to create novel, non-natural derivatives. researchgate.net

Natural ProductCore ScaffoldReported Biological ActivityReference
(+)-Conocarpan2,3-DihydrobenzofuranAntifungal, Antitrypanosomal researchgate.net
(+)-Decursivine2,3-DihydrobenzofuranAntimalarial researchgate.net
AilanthoidolBenzofuranAnticancer, Antiviral, Antioxidant rsc.org
Eurothiocin B2,3-Dihydrobenzofuranα-Glucosidase inhibitor rsc.org

Opportunities in Asymmetric Synthesis and Chiral Compound Development

The presence of two stereocenters at the C2 and C3 positions of the 2,3-dihydrobenzofuran ring means that its derivatives can exist as multiple stereoisomers. As the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of asymmetric synthetic methods to control this is of paramount importance. Significant research has been dedicated to the enantioselective and diastereoselective synthesis of functionalized 2,3-dihydrobenzofurans. organic-chemistry.org

A variety of catalytic systems have been employed to achieve high levels of stereocontrol. These include transition metal catalysts based on rhodium, palladium, and copper, as well as organocatalytic approaches. nih.gov For example, rhodium-catalyzed intramolecular C-H insertion reactions and chiral phosphoric acid-catalyzed cycloadditions have been shown to produce highly functionalized 2,3-dihydrobenzofurans with excellent yields and stereoselectivities. researchgate.net Biocatalytic strategies using engineered proteins have also emerged as a powerful tool for constructing these chiral scaffolds with exceptionally high enantio- and diastereopurity. nih.gov These advanced synthetic methods provide access to enantiomerically pure compounds, which is crucial for detailed pharmacological studies and the development of chiral drugs. rsc.org

Emerging Research Areas and Potential Interdisciplinary Studies

The versatility of the this compound scaffold continues to open new avenues of research. The market for 2,3-dihydrobenzofuran is projected to grow, driven by its expanding applications in the pharmaceutical and fine chemical sectors, indicating a strong future for research in this area.

Emerging areas include the development of novel catalytic systems for more efficient and sustainable synthesis of these heterocycles, including metal-free and photocatalytic methods. There is also significant potential in expanding the application of these compounds beyond medicine. Interdisciplinary studies combining chemistry, biology, and materials science could lead to the development of novel smart materials, sensors, or probes based on the unique properties of the 2,3-dihydrobenzofuran core. Further exploration of its role in organic electronics, building on initial successes, could yield new classes of semiconductors or light-emitting materials. researchgate.net In medicine, the continued application of diversity-oriented synthesis and bioinspired design will likely uncover new therapeutic agents for a wide range of diseases, from neurodegenerative disorders to infectious diseases.

Conclusion

Synthesis of Key Research Findings on 2,3-Dihydrobenzofuran-6-carbonitrile

The key finding from a thorough literature review is the profound lack of specific research dedicated to this compound. While its existence is confirmed by its commercial availability and assigned CAS number, there is no published data on its synthesis, detailed physicochemical properties, reactivity, or analytical characterization. The compound is currently defined primarily by its structure rather than by a body of scientific research.

Prospective Research Avenues and Translational Potential in Chemical Biology

Given that the 2,3-dihydrobenzofuran (B1216630) scaffold is of significant interest in medicinal chemistry, this compound represents a largely unexplored molecule with potential for further investigation. Future research could focus on:

Development of an efficient and scalable synthesis: Establishing a reliable synthetic route is the first step toward enabling further study.

Full characterization: A complete analysis of its physical, chemical, and spectroscopic properties is necessary.

Exploration as a chemical intermediate: The nitrile group can be converted into other functional groups (e.g., amines, carboxylic acids, tetrazoles), making it a potentially versatile building block for creating libraries of novel compounds for biological screening.

Biological evaluation: Investigating the biological activity of the compound itself could reveal unforeseen therapeutic potential, leveraging the "privileged" nature of its core structure.

Until such dedicated research is undertaken and published, this compound will remain an intriguing but scientifically uncharacterized entity within the broader family of benzofuran (B130515) derivatives.

Q & A

Q. What are the common synthetic routes for preparing 2,3-Dihydrobenzofuran-6-carbonitrile, and how do their yields compare under varying conditions?

Answer: this compound is typically synthesized via cyclization or functional group interconversion. Key methods include:

  • Cyclocondensation : Reacting substituted benzofuran precursors with nitrile sources (e.g., KCN or CuCN) under acidic conditions.
  • Multi-step Synthesis : As exemplified in , a related compound was synthesized using a benzyloxy intermediate, potassium carbonate as a base, and acetonitrile (ACN)/DMF as solvents at 80°C for 16 hours .
  • AI-Powered Retrosynthesis : Tools like Template_relevance models (Reaxys, Pistachio) predict feasible routes by analyzing reaction databases, enabling rapid route selection .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsAdvantagesLimitationsReference
CyclocondensationAcidic media, 60–80°CHigh regioselectivityModerate yields (~50–60%)
Multi-step SynthesisACN/DMF, 80°C, 16hScalable for derivativesLong reaction times
AI-Driven PlanningComputational predictionRapid route optimizationRequires validation

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzofuran backbone and nitrile group. Coupling constants distinguish regioisomers (e.g., dihydro vs. fully aromatic analogs).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies the C≡N stretch (~2200–2260 cm1^{-1}).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, though crystallization may require derivatization.

Methodological Tip : Combine NMR with NOE experiments to confirm spatial proximity of substituents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

Answer:

  • Catalyst Screening : Replace potassium carbonate with milder bases (e.g., Cs2_2CO3_3) to reduce side reactions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Temperature Gradients : Test stepwise heating (e.g., 60°C → 80°C) to balance reaction rate and decomposition.
  • In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.

Reference : highlights the use of ACN/DMF at 80°C for 16 hours, but yield improvements may require iterative adjustments .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) when confirming derivatives?

Answer:

  • Triangulation : Cross-validate using multiple techniques (e.g., 1^1H NMR, HRMS, and IR). For example, a mass discrepancy may indicate impurities, while NMR coupling mismatches suggest regioisomerism.
  • Isotopic Labeling : Use deuterated analogs (as in ) to trace unexpected peaks in NMR .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify structural mismatches .

Case Study : emphasizes iterative analysis in qualitative research, which applies to resolving analytical contradictions in synthetic chemistry .

Q. How can computational tools predict regioselectivity in this compound analogs?

Answer:

  • Density Functional Theory (DFT) : Calculates energy barriers for competing reaction pathways (e.g., nitrile placement at C6 vs. C5).
  • Machine Learning Models : Tools like Reaxys Biocatalysis predict feasible routes and regiochemical outcomes by mining reaction databases .
  • Molecular Dynamics : Simulates solvent effects on transition states to guide solvent selection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.